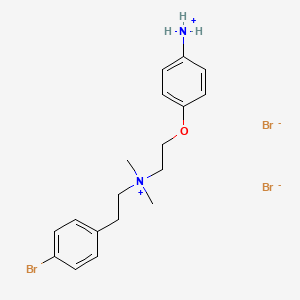

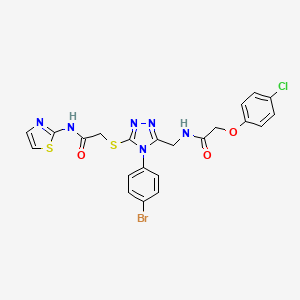

N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide” is a chemical compound. It is also known as "tert-butyl N- (4-bromophenyl)-N- (propan-2-yl)carbamate" . It has a molecular weight of 314.22 .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H20BrNO2 . Its InChI code is 1S/C14H20BrNO2/c1-10(2)16(13(17)18-14(3,4)5)12-8-6-11(15)7-9-12/h6-10H,1-5H3 .Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . It should be stored under inert gas and is air sensitive .Scientific Research Applications

Gel Sculpture and Supramolecular Chemistry

One study presents the synthesis of a supramolecular gel derived from tert-butoxycarbonyl (Boc)-protected L-amino acids, including derivatives similar to N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide. This gel exhibits remarkable properties such as load-bearing capacity, moldability, and self-healing, attributed to non-covalent supramolecular interactions. Such materials are poised for applications in stress-bearing contexts and beyond, showcasing the versatility of Boc-protected amino acid derivatives in designing functional materials (Pathik Sahoo et al., 2012).

Solid-Phase Peptide Synthesis

Another research application involves the synthesis of N-tert.-butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid, demonstrating its utility as a handle in solid-phase synthesis of peptide α-carboxamides. This study highlights the stability and efficiency of using tert-butoxycarbonyl-protected intermediates for peptide synthesis, enabling the creation of diverse peptide sequences with potential therapeutic applications (S. Gaehde & G. Matsueda, 2009).

Palladium-Catalyzed Aminocarbonylations

In the field of organic synthesis, the tert-butoxycarbonyl group finds application in palladium-catalyzed aminocarbonylation reactions. One study describes using dimethylformamide as a carbon monoxide source in such reactions to synthesize aryl amides, showcasing the broad applicability of tert-butoxycarbonyl-protected intermediates in complex organic transformations (Y. Wan et al., 2002).

Enantioselective Synthesis

The utility of tert-butoxycarbonyl-protected amino acids extends into enantioselective synthesis, where such intermediates facilitate the stereoselective construction of complex molecules. This is illustrated by the asymmetric alkylation of tert-butyl glycinate Schiff base, catalyzed by a chiral quaternary ammonium salt under micellar conditions, resulting in products with significant enantioselectivity (T. Okino & Y. Takemoto, 2001).

Safety and Hazards

This compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautions should be taken while handling this compound, including washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes in contact with skin .

properties

IUPAC Name |

tert-butyl N-[2-[(4-bromophenyl)methylamino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-9-12(18)16-8-10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCZPLRLBNXVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2750527.png)

![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2750528.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2750530.png)

![4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B2750532.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)propanamide](/img/structure/B2750535.png)

![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol](/img/structure/B2750538.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2750541.png)

![2-Isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2750543.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B2750545.png)